molecular formula C18H16O7 B192055 Penduletin CAS No. 569-80-2

Penduletin

Cat. No.: B192055
CAS No.: 569-80-2
M. Wt: 344.3 g/mol
InChI Key: YSXFFLGRZJWNFM-UHFFFAOYSA-N
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Preparation Methods

Penduletin is primarily extracted from natural sources. The general preparation method involves the extraction of plant materials using suitable solvents, followed by purification processes . For industrial production, the extraction process can be scaled up using large quantities of plant material and industrial-grade solvents. The extracted compound is then purified using techniques such as chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Penduletin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-12-8-11-13(14(20)17(12)23-2)15(21)18(24-3)16(25-11)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXFFLGRZJWNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205437
Record name Penduletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-80-2
Record name Penduletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penduletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penduletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENDULETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD7R8D6VZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential anti-cancer mechanisms of penduletin?

A1: this compound has demonstrated promising anti-cancer activities through various mechanisms. Research suggests it can inhibit cell cycle progression at the G2/M phase [] and induce apoptosis in several cancer cell lines [, , , ]. In glioblastoma cells, this compound induced morphological changes, including cell body enlargement, reduction of cellular processes, and altered expression of the cytoskeletal protein vimentin, ultimately leading to apoptosis [].

Q2: Does this compound exhibit anti-angiogenic effects?

A2: Yes, this compound has been shown to significantly reduce the production of TGF-β1 in human glioma cells []. TGF-β1 is an angiogenic cytokine, and its downregulation suggests this compound's potential to inhibit angiogenesis.

Q3: Has this compound's antibacterial activity been investigated?

A3: Yes, this compound demonstrates antibacterial activity, particularly against Gram-positive bacteria. It shows inhibitory effects against methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Staphylococcus caprae []. Interestingly, combining this compound with vancomycin exhibits synergistic activity against MSSA and S. caprae []. Additionally, it displays synergistic antibacterial effects against drug-resistant Staphylococcus aureus when combined with norfloxacin [].

Q4: How does this compound exert its anti-inflammatory effects?

A5: Studies suggest that this compound can reduce prostaglandin E2 levels []. Although its mechanism is not fully elucidated, this effect indicates potential anti-inflammatory activity.

Q5: What is the chemical structure and molecular formula of this compound?

A5: this compound is a 3-methoxyflavone with the IUPAC name 5,4′-dihydroxy-3,6,7-trimethoxyflavone. Its molecular formula is C18H16O7.

Q6: What spectroscopic techniques are used to characterize this compound?

A7: this compound's structure is commonly elucidated using a combination of spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , ].

Q7: What are the natural sources of this compound?

A7: this compound has been isolated from various plant species, including but not limited to:

  • Croton betulaster [, ]
  • Artemisia Herba []
  • Plectranthus cylindraceus []
  • Sideritis caesarea []
  • Digitalis thapsi []
  • Tillandsia bergeri []
  • Cousinia alata []
  • Colocasia gigantea [, ]
  • Varthemia iphionoides []
  • Stachys lavandulifolia [, ]
  • Dodonaea viscosa [, , ]
  • Tephrosia purpurea []
  • Vitex agnus-castus [, ]
  • Calycopteris floribunda []
  • Chrysosplenium flagelliferum []
  • Mentha spicata []
  • Vitex negundo []
  • Croton brasiliensis []
  • Croton sellowii []
  • Laggera crispata []
  • Gynandropsis gynandra []
  • Tinnea antiscorbutica []
  • Rhamnus disperma []
  • Trigonella polycerata []
  • Artemisia rupestris []
  • Mimosa tenuiflora []
  • Caragana opulens []

Q8: Has this compound been investigated in animal models of disease?

A9: Yes, this compound has shown promising results in a newborn mice model of enterovirus 71 (EV71) infection, providing significant survival protection [].

Q9: Are there any reported interactions of this compound with estrogen receptors?

A10: Yes, studies suggest that this compound, alongside other compounds from Vitex agnus-castus, might contribute to the plant's estrogen receptor beta-selective activity [].

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